Ethyl 7-iodoheptanoate
Overview
Description
Ethyl 7-iodoheptanoate is an organic compound with the molecular formula C9H17IO2. It is an ester formed from heptanoic acid and ethanol, with an iodine atom attached to the seventh carbon of the heptanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-iodoheptanoate can be synthesized through several methods. One common method involves the reaction of heptanoic acid with iodine and ethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Another method involves the use of ethyl 7-bromoheptanoate as a starting material. This compound can be reacted with sodium iodide in acetone to replace the bromine atom with an iodine atom, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-iodoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as bromine or chlorine, through halogen exchange reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Lithium aluminum hydride in anhydrous ether for ester reduction.
Oxidation: Potassium permanganate in aqueous solution for ester oxidation.
Major Products Formed
Substitution: Ethyl 7-bromoheptanoate or ethyl 7-chloroheptanoate.
Reduction: 7-iodoheptanol.
Oxidation: 7-iodoheptanoic acid.
Scientific Research Applications
Ethyl 7-iodoheptanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-iodoheptanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The iodine atom can also serve as a radiolabel for imaging studies, allowing researchers to track the compound’s distribution and metabolism in living organisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromoheptanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-chloroheptanoate: Similar structure but with a chlorine atom instead of iodine.
7-iodoheptanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 7-iodoheptanoate is unique due to the presence of the iodine atom, which can be used for radiolabeling and imaging studies. Its reactivity also differs from its bromine and chlorine analogs, making it useful for specific synthetic applications .
Properties
IUPAC Name |
ethyl 7-iodoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBXGDYRRTQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443204 | |
Record name | Ethyl 7-iodoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-70-0 | |
Record name | Ethyl 7-iodoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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